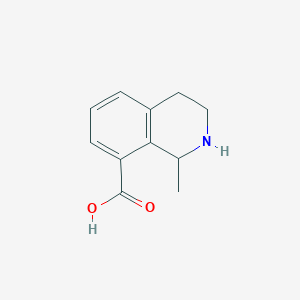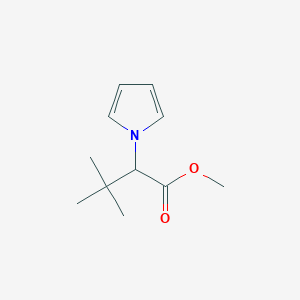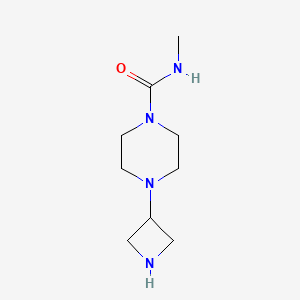
(1-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)boronic acid is a boronic acid derivative with a unique structure that includes a pyrimidine ring substituted with a methylthio group and a boronic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)boronic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-dicarbonyl compounds.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol as the nucleophile.
Boronic Acid Functionalization: The boronic acid moiety is introduced through a reaction with a boron-containing reagent, such as boronic acid or boronate ester, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, aryl or vinyl halides, base (e.g., potassium carbonate).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Biaryl or vinyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (1-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid moiety can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity. This interaction can disrupt key biological pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)boronic acid: Similar structure but with a different substitution pattern on the pyrimidine ring.
(1-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)boronate ester: An ester derivative of the boronic acid.
Uniqueness
(1-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern and the presence of both a methylthio group and a boronic acid moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H9BN2O3S |
|---|---|
Molekulargewicht |
200.03 g/mol |
IUPAC-Name |
(1-methyl-2-methylsulfanyl-6-oxopyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O3S/c1-9-5(10)4(7(11)12)3-8-6(9)13-2/h3,11-12H,1-2H3 |
InChI-Schlüssel |
MKBPPQMNYBZUQF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(N(C1=O)C)SC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione](/img/structure/B11903374.png)










![Spiro[cyclopropane-1,9'-fluorene]](/img/structure/B11903436.png)

![3-([1,1'-biphenyl]-4-yl)-2H-azirine](/img/structure/B11903459.png)
